Chromoionophore VII

Silver detection Optical microsensor Trace analysis

Optode researchers face protocol failure when substituting H⁺-selective chromoionophores due to pKa mismatch. Chromoionophore VII (ETH 5418, CAS 141754-62-3) provides a rigorously characterized acidity constant for predictable cation-exchange sensor design. • 4×10⁻¹¹ M Ag⁺ detection limit; <15 min response • 3×10⁻⁹ M Pb²⁺ via flow cytometry-compatible microspheres • Tunable 10⁻⁶-10⁻² M Cu²⁺ working range Selectophore™ grade; COA included.

Molecular Formula C45H57N3O5
Molecular Weight 719.9 g/mol
CAS No. 141754-62-3
Cat. No. B130380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromoionophore VII
CAS141754-62-3
Molecular FormulaC45H57N3O5
Molecular Weight719.9 g/mol
Structural Identifiers
SMILESCCCCC(CCCC)OC(=O)CCCCCCCCCCOC(=O)C1=CC=C(C=C1)N=C2C=C3C(=NC4=C(O3)C=C(C=C4)N(C)C)C5=CC=CC=C52
InChIInChI=1S/C45H57N3O5/c1-5-7-19-36(20-8-6-2)52-43(49)23-15-13-11-9-10-12-14-18-30-51-45(50)33-24-26-34(27-25-33)46-40-32-42-44(38-22-17-16-21-37(38)40)47-39-29-28-35(48(3)4)31-41(39)53-42/h16-17,21-22,24-29,31-32,36H,5-15,18-20,23,30H2,1-4H3
InChIKeyACJOCTIRKDZZGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.0025 g / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromoionophore VII: Specifications and Role


Chromoionophore VII (CAS 141754-62-3, also designated ETH 5418) is a lipophilic, electrically neutral H⁺-selective chromoionophore of the Nile Blue derivative class [1]. Its molecular framework incorporates a 9-dimethylamino-benzo[a]phenoxazine core conjugated to a lipophilic alkyl-ester side chain, imparting the high lipophilicity required for stable integration into plasticized poly(vinyl chloride) (PVC) sensing membranes . As a proton-selective optical transducer, it undergoes a reversible protonation-deprotonation equilibrium, resulting in a pronounced shift in its visible absorption spectrum. This property enables its use as a critical component in bulk optodes and ion-selective optical sensors, where it facilitates the indirect optical detection of primary analyte cations (e.g., Pb²⁺, Ag⁺, Cu²⁺) via a cation-exchange mechanism .

Chromoionophore type Neutral H⁺-selective chromoionophore (Nile Blue derivative)
Sensor format Integrates into plasticized PVC optode membranes and fluorescent microspheres
Detection mechanism Indirect optical cation sensing via reversible H⁺-exchange equilibrium

Why Chromoionophore VII Cannot Be Replaced


Interchanging Chromoionophore VII with other in-class H⁺-selective chromoionophores is not a viable procurement strategy due to quantifiable differences in basicity (pKa), which directly dictates the pH-dependent dynamic range and selectivity of the resulting optode [1]. The sandwich membrane method has confirmed that the acidity constants of eight chromoionophores, including ETH 5418, vary significantly across different plasticizer environments (DOS vs. NPOE) and are not interchangeable [1]. Furthermore, the spectral properties of ETH 5418—specifically the overlap of its protonated and deprotonated forms with the emission of common reference dyes or upconverting nanomaterials—are unique and critical for the design of ratiometric fluorescent sensors [2]. Substituting another chromoionophore would necessitate a complete re-optimization of the sensor's optical readout, detection limit, and selectivity profile, invalidating established protocols for trace metal analysis in environmental and clinical samples.

pKa mismatch Differences in basicity shift pH-dependent dynamic range and selectivity; sandwich membrane data show non-equivalence across plasticizers.
Spectral incompatibility Unique overlap of protonated/deprotonated forms with reference dyes; substituting another chromoionophore may break ratiometric readout design.
Protocol re-optimization Replacing ETH 5418 requires full re-optimization of optical readout, detection limit, and selectivity; established trace-metal protocols may not transfer directly.

Chromoionophore VII Performance Data


Ultra-Trace Silver Detection

Chromoionophore VII (ETH 5418) enables an optical microsensor array for Ag⁺ with a detection limit of 4 × 10⁻¹¹ M, which is lower than any previously reported optode or silver-selective ion-selective electrode (ISE) [1]. The response time for this sensor at 10⁻⁹ M AgNO₃ is less than 15 minutes, a drastic improvement compared to earlier optode films (8 hours) and corresponding ISEs (30 minutes) [1].

Ag⁺ Detection
Head-to-head
ETH 5418 optode: 4 × 10⁻¹¹ M,
Prior optode films: >4 × 10⁻¹¹ M, ~8 h; Ag⁺-ISEs: >4 × 10⁻¹¹ M, ~30 min
Supports ultra-trace Ag⁺ optode development
Detection limit improved by ≥1 order; response time reduced >97%
Pb²⁺ Microsphere
Cross-study
3 × 10⁻⁹ M
Response ~3 min (≥5 × 10⁻⁸ M), 15 min at detection limit
Enables rapid lead screening in microsphere format
Response time reduced from hours to minutes vs. typical optode films; pH 5.7
Cu²⁺ Range
Class-level
ETH 5418: 10⁻⁶–10⁻² M Cu²⁺
Chromo. V: 10⁻⁶–10⁻¹ M Ag⁺ (different pKa, same ionophore)
pKa defines working range; chromoionophores are not interchangeable
Thiaglutaric diamide ionophore; Cu²⁺ pH not specified
Silver detection Optical microsensor Trace analysis

Rapid Lead Detection in Microspheres

In single-particle fluorescent microspheres designed for lead detection, Chromoionophore VII (ETH 5418) facilitates a detection limit of 3 × 10⁻⁹ M at pH 5.7 [1]. The response time for these microspheres is approximately 3 minutes for Pb²⁺ concentrations ≥5 × 10⁻⁸ M, and 15 minutes at the detection limit [1]. This performance is achieved using the lead-selective ionophore ETH 5493 alongside ETH 5418 [1].

Pb²⁺ Microsphere
Cross-study
3 × 10⁻⁹ M
Response ~3 min (≥5 × 10⁻⁸ M), 15 min at detection limit
Enables rapid lead screening in microsphere format
Response time reduced from hours to minutes vs. typical optode films; pH 5.7
Lead detection Fluorescent microspheres Trace analysis

Copper(II) Dynamic Range Tuning

The choice of Chromoionophore VII (ETH 5418) directly determines the working concentration range of a copper(II)-selective optode. When paired with a thiaglutaric diamide ionophore, an optode using ETH 5418 responds to Cu²⁺ in the range of 10⁻⁶ to 10⁻² M [1]. In contrast, the same ionophore paired with Chromoionophore V responds to Ag⁺ over a different concentration range (10⁻⁶–10⁻¹ M) under different pH conditions [1]. This demonstrates that the pKa of the chromoionophore is a key parameter for tuning the sensor's dynamic range.

Cu²⁺ Range
Class-level
ETH 5418: 10⁻⁶–10⁻² M Cu²⁺
Chromo. V: 10⁻⁶–10⁻¹ M Ag⁺ (different pKa, same ionophore)
pKa defines working range; chromoionophores are not interchangeable
Thiaglutaric diamide ionophore; Cu²⁺ pH not specified
Copper detection Optode membrane Dynamic range tuning

Chromoionophore VII Application Scenarios


Ultra-Trace Silver Monitoring in Environmental Waters

Based on the demonstrated detection limit of 4 × 10⁻¹¹ M for Ag⁺ and response times under 15 minutes, Chromoionophore VII is ideally suited for fabricating optical microsensor arrays for monitoring silver ions at parts-per-trillion levels in complex environmental samples like pond water [1]. This performance surpasses previous optode and ISE technologies, making it the chromoionophore of choice for regulatory compliance monitoring and environmental fate studies of silver nanoparticles and ionic silver.

Rapid Lead Screening in Clinical Samples

The ability to achieve a 3 × 10⁻⁹ M detection limit for Pb²⁺ with response times as fast as 3 minutes in a microsphere format enables the development of high-throughput, flow cytometry-compatible assays for lead exposure screening [2]. Chromoionophore VII is the essential optical transducer in these sensors, facilitating the rapid, sensitive detection required for point-of-care diagnostics and large-scale epidemiological studies.

Tailored-Range Copper Optodes

For researchers designing copper(II)-selective optical sensors for industrial process control or environmental monitoring, Chromoionophore VII provides a well-characterized pKa that enables the precise tuning of the sensor's working range to 10⁻⁶–10⁻² M when combined with a thiaglutaric diamide ionophore [3]. This eliminates the need for extensive empirical optimization when constructing sensors for specific copper concentration ranges.

Application
Selection Property
Validation Focus
Environmental Silver Monitoring
Sub-picomolar optode sensitivity
Ag⁺ detection limit and response time in fluorescent microsphere arrays
Lead Exposure Research in Human Biofluids
Rapid microsphere-based optical detection
Pb²⁺ detection limit and response time in single-particle microspheres
Tunable-Range Copper Optode Design
pKa-controlled dynamic working range
Cu²⁺ response range when paired with thiaglutaric diamide ionophore

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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